Methyl 7beta,15-dihydroxydehydroabietate
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Overview
Description
Methyl 7beta,15-dihydroxydehydroabietate is a diterpenoid compound with the molecular formula C21H30O4 and a molecular weight of 346.46 g/mol . This compound is derived from natural sources, specifically from the barks of Pinus yunnanensis. It is known for its bioactive properties and is used in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7beta,15-dihydroxydehydroabietate can be synthesized from Methyl 15-hydroxy-7-oxoabieta-9(11),8(14),12-trien-18-oate . The synthetic route involves several steps, including oxidation and esterification reactions. The reaction conditions typically require specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves extraction from the barks of Pinus yunnanensis. The extraction process is followed by purification steps to isolate the compound in its pure form. The production is carried out in cGMP synthesis workshops to ensure high quality and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7beta,15-dihydroxydehydroabietate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes.
Scientific Research Applications
Methyl 7beta,15-dihydroxydehydroabietate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 7beta,15-dihydroxydehydroabietate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various cellular processes.
Comparison with Similar Compounds
Methyl 7beta,15-dihydroxydehydroabietate is unique compared to other similar compounds due to its specific structure and bioactive properties. Similar compounds include:
Methyl 15-hydroxy-7-oxoabieta-9(11),8(14),12-trien-18-oate: A precursor in the synthesis of this compound.
Methyl (1R,4aS,9S,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate: Another related compound with similar structural features.
These compounds share some structural similarities but differ in their specific functional groups and bioactive properties, making this compound unique in its applications and effects.
Properties
IUPAC Name |
methyl (1R,4aS,9S,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,16-17,22,24H,6,9-10,12H2,1-5H3/t16-,17+,20+,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTXWRPVFGYIEY-XWDORNJCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1C[C@@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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